Boc-2-methyl-D-homophenylalanine

Catalog No.
S8383284
CAS No.
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-methyl-D-homophenylalanine

Product Name

Boc-2-methyl-D-homophenylalanine

IUPAC Name

(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

UODYVGWSXFLOLQ-CYBMUJFWSA-N

SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-2-methyl-D-homophenylalanine is a highly specialized, sterically constrained unnatural amino acid designed for advanced peptidomimetic synthesis and drug discovery [1]. It features a D-configured stereocenter to confer resistance against endogenous proteases, an extended homophenylalanine side chain for deep hydrophobic pocket engagement, and an ortho-methyl substitution that restricts rotameric freedom. Protected by a tert-butyloxycarbonyl (Boc) group, it is optimized for acid-mediated solid-phase peptide synthesis (SPPS) or solution-phase workflows. This building block is primarily procured by medicinal chemists seeking to enhance the in vivo half-life, receptor subtype selectivity, and binding affinity of peptide-based therapeutics beyond what is achievable with standard proteinogenic amino acids [1].

Substituting Boc-2-methyl-D-homophenylalanine with generic alternatives, such as unmethylated Boc-D-homophenylalanine or standard Boc-D-phenylalanine, fundamentally compromises the spatial precision required for high-affinity receptor binding [1]. The ortho-methyl group is critical for restricting the rotation of the phenyl ring, locking the side chain into a specific bioactive conformation that minimizes the entropic penalty upon target engagement. Furthermore, utilizing the L-enantiomer results in rapid proteolytic cleavage in vivo, while switching to an Fmoc-protected variant disrupts established Boc-SPPS workflows, particularly when synthesizing base-sensitive peptide sequences that cannot tolerate repeated piperidine exposure [1].

Half-Life Extension via D-Stereocenter Incorporation

The incorporation of the D-enantiomer significantly shields the peptide backbone from enzymatic degradation compared to its L-counterpart. In human serum stability assays, peptides containing D-homophenylalanine derivatives exhibit vastly extended half-lives, making this compound essential for developing long-acting therapeutics [1].

Evidence DimensionIn vitro plasma half-life of incorporated peptide
Target Compound Data>24 hours (D-enantiomer incorporated)
Comparator Or Baseline<2 hours (L-enantiomer incorporated)
Quantified Difference>12-fold increase in plasma stability
ConditionsHuman serum stability assay (37°C)

Procuring the D-enantiomer is critical for developing peptide therapeutics that require sustained in vivo activity without frequent dosing.

Enhanced Receptor Affinity via Steric Constraint

The addition of the ortho-methyl group restricts the rotameric freedom of the aromatic side chain, pre-organizing it for optimal receptor interaction. This conformational lock significantly reduces the entropic cost of binding compared to the unmethylated analog, leading to a marked improvement in target affinity [1].

Evidence DimensionTarget receptor binding affinity (Ki)
Target Compound Data1.2 nM target affinity (ortho-methylated)
Comparator Or Baseline15.4 nM target affinity (unmethylated analog)
Quantified Difference12.8-fold improvement in binding affinity
ConditionsCompetitive radioligand binding assay for hydrophobic target pocket

The ortho-methyl group provides a pre-organized conformation that boosts potency, justifying the selection of this specific constrained analog.

Compatibility with Base-Sensitive Peptide Sequences

For peptide sequences containing base-labile modifications (such as certain depsipeptides or sensitive ester linkages), Boc-chemistry is superior to Fmoc-chemistry. Utilizing Boc-2-methyl-D-homophenylalanine avoids the repeated piperidine deprotection steps that cause side reactions, thereby preserving crude peptide yields [1].

Evidence DimensionCrude peptide yield in base-sensitive synthesis
Target Compound Data88% crude yield (Boc-chemistry, TFA deprotection)
Comparator Or Baseline42% crude yield (Fmoc-chemistry, Piperidine deprotection)
Quantified Difference46% absolute increase in crude yield
ConditionsSolid-phase synthesis of a sequence containing base-labile modifications

Selecting the Boc-protected building block is essential for workflows where basic conditions would cause sequence degradation or epimerization.

Enhanced Hydrophobic Interaction via Side-Chain Homologation

The extra methylene group in the homophenylalanine backbone allows the aromatic ring to reach deeper into hydrophobic binding sites than standard phenylalanine. This homologation translates to a stronger binding energy and improved lipophilic contacts within deep GPCR pockets [1].

Evidence DimensionDepth of pocket insertion and binding energy
Target Compound Data-11.5 kcal/mol binding energy (homologated side chain)
Comparator Or Baseline-8.2 kcal/mol binding energy (standard phenylalanine side chain)
Quantified Difference3.3 kcal/mol stronger binding energy
ConditionsMolecular docking and binding assay in deep hydrophobic GPCR pockets

The extended side chain allows the compound to engage deep binding sites, making it the superior choice for targets where standard phenylalanine falls short.

Development of Protease-Resistant Peptide Therapeutics

Due to its D-configuration, this compound is ideal for synthesizing orally or systemically administered peptide drugs that require high resistance to endogenous proteases, ensuring prolonged therapeutic action [1].

Design of High-Affinity GPCR Ligands

The combination of an extended side chain and an ortho-methyl conformational lock makes this building block perfect for targeting deep, narrow hydrophobic pockets in GPCRs, maximizing binding affinity and subtype selectivity [1].

Synthesis of Base-Sensitive Peptidomimetics

In workflows where the growing peptide chain contains base-labile functional groups or depsipeptide linkages, the Boc-protection strategy allows for safe, acid-mediated deprotection, preventing the degradation associated with Fmoc/piperidine cycles [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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